molecular formula C14H17N3O3 B2552340 N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-methyloxamide CAS No. 898466-01-8

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-methyloxamide

Cat. No. B2552340
CAS RN: 898466-01-8
M. Wt: 275.308
InChI Key: BCDWSLLHJVOQNF-UHFFFAOYSA-N
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Description

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-methyloxamide, commonly known as AQAMO, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. AQAMO is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of AQAMO involves its ability to bind to specific proteins and enzymes in the body, leading to various physiological effects. AQAMO has been shown to bind to zinc ions, which play a crucial role in various cellular processes. By binding to zinc ions, AQAMO can modulate the activity of enzymes and proteins involved in these processes, leading to various physiological effects.
Biochemical and Physiological Effects:
AQAMO has been shown to have various biochemical and physiological effects, including the modulation of enzyme activity, the inhibition of cancer cell growth, and the potential treatment of neurodegenerative diseases. Additionally, AQAMO has been shown to have antioxidant properties, which can help protect cells from oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One advantage of using AQAMO in lab experiments is its ability to act as a fluorescent probe for the detection of zinc ions in cells. Additionally, AQAMO has been shown to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of using AQAMO is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the use of AQAMO in scientific research. One potential direction is the further study of its anti-cancer properties and its potential use as a therapeutic agent for cancer treatment. Additionally, AQAMO could be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research could also be conducted on the mechanism of action of AQAMO and its effects on various cellular processes.

Synthesis Methods

AQAMO can be synthesized using several methods, including the reaction of 7-chloroquinoline-2-carbaldehyde with N-methylhydroxylamine hydrochloride followed by acetylation. Another method involves the reaction of 7-chloroquinoline-2-carbaldehyde with N-methylhydroxylamine and acetic anhydride. Both methods result in the formation of AQAMO as a white solid.

Scientific Research Applications

AQAMO has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in cells. It has also been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, AQAMO has been studied for its anti-cancer properties and its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9(18)17-7-3-4-10-5-6-11(8-12(10)17)16-14(20)13(19)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDWSLLHJVOQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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